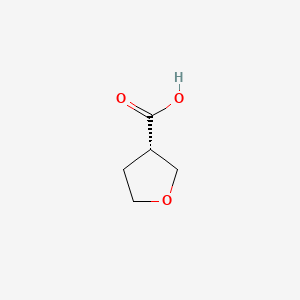

(S)-Tetrahydrofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654552 | |

| Record name | (3S)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168395-26-4 | |

| Record name | (3S)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-oxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Tetrahydrofuran-3-carboxylic acid basic properties

An In-depth Technical Guide to the Basic Properties of (S)-Tetrahydrofuran-3-carboxylic Acid

Introduction

This compound, a chiral building block, is of significant interest in synthetic organic chemistry and drug development.[1] Its tetrahydrofuran moiety and carboxylic acid functional group make it a versatile precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant analytical workflows.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that several of these values are predicted through computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [1][3][4][5] |

| Molecular Weight | 116.12 g/mol | [3][4][5] |

| CAS Number | 168395-26-4 | [3][5] |

| Appearance | Yellow to brown liquid | [3] |

| pKa | 4.33 ± 0.20 (Predicted) | [3] |

| Boiling Point | 252.1 ± 33.0 °C at 760 mmHg (Predicted) | [3][5] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Soluble | [6] |

| Storage Temperature | -20°C to 4°C | [3][4][5] |

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of a carboxylic acid like this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter indicating the strength of an acid in a solution. Potentiometric titration is a common and accurate method for its determination.[7][8]

Methodology: Potentiometric Titration

-

Solution Preparation :

-

Prepare a standard solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).[8]

-

Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[8]

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

-

-

Titration Procedure :

-

Place a known volume of the acid solution into a beaker with a magnetic stir bar.[8]

-

Immerse the calibrated pH electrode into the solution.[8]

-

Add the standardized NaOH solution in small, precise increments using a burette.[8]

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.[8]

-

Continue this process until the pH shows a sharp increase and then begins to level off, indicating the titration is past the equivalence point.

-

-

Data Analysis :

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the midpoint of the steepest portion of the curve.[7]

-

The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

-

According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[7]

-

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10] For small sample volumes, a micro boiling point determination using a Thiele tube is a suitable method.[11]

Methodology: Micro Boiling Point (Thiele Tube)

-

Sample Preparation :

-

Apparatus Setup :

-

Measurement :

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[11] Convection currents will ensure uniform heating of the oil.[9]

-

As the temperature rises, air trapped in the capillary tube will escape, forming a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] This indicates the temperature is just above the boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[9] Record this temperature.

-

Caption: Workflow for micro boiling point determination.

Determination of Aqueous Solubility

The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound.[12][13]

Methodology: Shake-Flask Method

-

Preparation :

-

Equilibration :

-

Seal the flasks and place them in a mechanical agitator or shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).[12][13]

-

Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] The concentration of the dissolved solid should not change significantly between sequential time points.[12]

-

-

Sample Analysis :

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. To remove any suspended particles, the sample should be filtered or centrifuged.[12]

-

Quantitatively analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[14][15]

-

The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

-

Caption: Workflow for aqueous solubility using the shake-flask method.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and characterization.

Infrared (IR) Spectroscopy

Carboxylic acids exhibit highly characteristic IR absorption bands.[16][17][18]

-

O–H Stretch : A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[16][17][19] This broadness is due to hydrogen bonding between the carboxylic acid molecules.[16][17]

-

C=O Stretch : A sharp, intense absorption appears between 1760-1690 cm⁻¹.[16][18] For dimeric, saturated aliphatic acids, this peak is typically centered around 1710 cm⁻¹.[18][19]

-

C–O Stretch : An absorption band for the C-O single bond is found in the 1320-1210 cm⁻¹ region.[16][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, in the 10-13 ppm range.[20][21][22][23] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[21][22] Protons on the carbon adjacent to the carboxyl group would be expected to resonate in the 2-3 ppm region.[21][22]

-

¹³C NMR : The carbonyl carbon of the carboxylic acid functional group typically absorbs in the 165-185 ppm range.[23][24]

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acids often undergo characteristic fragmentation patterns.[25] A common fragmentation pathway involves the initial loss of the hydroxyl group (–OH, a loss of 17 mass units), followed by the loss of carbon monoxide (CO, a loss of 28 mass units).[25] Analysis is often performed using techniques like GC-MS or LC-MS, which may involve derivatization to improve volatility or ionization efficiency.[26][27][28]

References

- 1. CAS 168395-26-4: (S)-Tetrahydro-3-furancarboxylic acid [cymitquimica.com]

- 2. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]

- 3. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 168395-26-4 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. web.williams.edu [web.williams.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. echemi.com [echemi.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 24. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 25. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 26. benchchem.com [benchchem.com]

- 27. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

- 28. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Tetrahydrofuran-3-carboxylic acid chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of (S)-Tetrahydrofuran-3-carboxylic acid, a significant chiral building block in synthetic organic chemistry and pharmaceutical development.

Chemical Identity and Structure

This compound is a chiral organic compound featuring a saturated five-membered tetrahydrofuran ring with a carboxylic acid substituent at the 3-position.[1] The "(S)" designation specifies the absolute configuration at the chiral carbon center (C3).

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (3S)-Tetrahydro-3-furancarboxylic acid[2] |

| Synonyms | (S)-Tetrahydro-3-furoic acid, (3S)-oxolane-3-carboxylic acid[1][3] |

| CAS Number | 168395-26-4[3] |

| Molecular Formula | C₅H₈O₃[3] |

| Molecular Weight | 116.12 g/mol [3] |

| SMILES | O1CC--INVALID-LINK--C1[3] |

| InChI | InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1[3] |

| InChIKey | BOTREHHXSQGWTR-BYPYZUCNSA-N[3] |

Stereochemistry

The stereochemistry of this compound is defined by the arrangement of substituents around the chiral carbon atom at the C3 position of the tetrahydrofuran ring. The assignment of the (S)-configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment at C3:

-

-O- (in the ring): The oxygen atom has the highest atomic number (8) of the atoms directly attached to the chiral center, giving it the highest priority (1).

-

-C(O)OH (Carboxylic acid): The carbon of the carboxylic acid is attached to two oxygen atoms (one via a double bond), giving it a higher priority than the other carbon atoms attached to the chiral center. This group receives priority (2).

-

-CH₂- (C2 of the ring): This methylene group is attached to the ring oxygen, giving it a higher priority than the C4 methylene group. This group receives priority (3).

-

-CH₂- (C4 of the ring): This methylene group receives the lowest priority (4).

When viewing the molecule with the lowest priority group (-CH₂- at C4) pointing away from the observer, the sequence from the highest priority (1) to the third-highest priority (3) proceeds in a counter-clockwise direction. This counter-clockwise arrangement defines the stereocenter as (S).

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application in various chemical processes and for ensuring appropriate handling and storage.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | Yellow to brown liquid[3] |

| Boiling Point | 252.1 ± 33.0 °C (Predicted)[3] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted)[3] |

| pKa | 4.33 ± 0.20 (Predicted)[3] |

| Storage Temperature | -20°C[3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound. While a comprehensive set of spectra is not publicly available, typical chemical shifts in ¹H NMR are expected for the tetrahydrofuran and carboxylic acid protons. A link to an available ¹H NMR spectrum can be found for reference.[4]

Experimental Protocols

The synthesis of enantiomerically pure this compound often involves asymmetric synthesis or the resolution of a racemic mixture. A common synthetic route starts from L-aspartic acid.

Example Synthetic Protocol: Synthesis of (S)-3-amino tetrahydrofuran hydrochloride from L-aspartic acid

This multi-step process provides a chiral precursor that can be converted to this compound. The key steps are:

-

Acylation and Esterification of L-aspartic acid: The starting material, L-aspartic acid, is first protected through acylation and then esterified.[5]

-

Reduction: The diester is then reduced. For instance, (S)-2-benzoyl-aspartic acid dimethyl ester is dissolved in a mixture of THF and toluene, followed by the addition of a reducing agent like sodium borohydride.[5]

-

Cyclization: The resulting diol undergoes cyclization to form the tetrahydrofuran ring.[5]

-

Hydrolysis and Salification: Finally, hydrolysis of the protecting groups followed by acidification yields the desired chiral amine hydrochloride, which serves as a key intermediate.[5]

This method leverages a readily available chiral starting material to produce the target molecule with high optical purity.[5]

Applications in Research and Drug Development

This compound and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals.[1][6] The defined stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API). Its derivatives have been used in the synthesis of compounds for various therapeutic areas. For instance, 3-amino-tetrahydrofuran-3-carboxylic acid amides have been investigated for their valuable medicinal properties.[7] The tetrahydrofuran motif is present in a number of drugs, and the ability to introduce this moiety with a specific stereochemistry is of significant interest to medicinal chemists.[8]

References

- 1. CAS 168395-26-4: (S)-Tetrahydro-3-furancarboxylic acid [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]

- 4. (S)-Tetrahydro-3-furancarboxylic acid(168395-26-4) 1H NMR spectrum [chemicalbook.com]

- 5. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 6. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]

- 7. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

(S)-Tetrahydrofuran-3-carboxylic acid CAS number 168395-26-4

An In-depth Technical Guide to (S)-Tetrahydrofuran-3-carboxylic Acid

CAS Number: 168395-26-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis methodologies, and applications in drug discovery, with a focus on its role as a key structural motif in bioactive molecules.

Physicochemical Properties

This compound is a chiral organic compound valued for its unique structural features that are leveraged in the synthesis of complex molecules.[1] Its key properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 168395-26-4 | [2] |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Physical Form | Liquid or Solid or Semi-solid | Sigma-Aldrich |

| Purity | Typically ≥97% | [2] |

| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Key Features | Source |

| ¹H NMR (Proton NMR) | Spectra available for confirmation of structure. | [3] |

| IR (Infrared) Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1760-1690 cm⁻¹), C-O stretch (1320-1210 cm⁻¹).[4][5] | General knowledge |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | General knowledge |

Synthesis and Manufacturing

The enantiomerically pure this compound is a valuable synthetic intermediate. Its synthesis can be approached through various strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereoisomer directly. Several methods have been developed for the synthesis of chiral tetrahydrofuran derivatives, which can be adapted for the production of this compound. One common strategy involves the use of chiral starting materials, such as L-aspartic acid or L-methionine.[1] Another approach is the enantioselective oxidation of a suitable precursor.

A representative workflow for an asymmetric synthesis is outlined below.

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Resolution of Racemic Tetrahydrofuran-3-carboxylic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture of tetrahydrofuran-3-carboxylic acid.[6] This method involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization.

Experimental Protocol: Resolution of Racemic Tetrahydrofuran-3-carboxylic Acid (Generalized)

-

Salt Formation: A solution of racemic tetrahydrofuran-3-carboxylic acid in a suitable solvent (e.g., ethanol) is treated with a stoichiometric amount of a chiral amine resolving agent (e.g., (R)-(-)-1-phenylethylamine).

-

Diastereomer Crystallization: The solution is allowed to cool, and the less soluble diastereomeric salt is preferentially crystallized. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound.

-

Extraction and Purification: The desired carboxylic acid is extracted into an organic solvent, dried, and purified, typically by distillation or chromatography.

Caption: Workflow for the resolution of racemic tetrahydrofuran-3-carboxylic acid.

Applications in Drug Discovery and Development

The tetrahydrofuran motif is a common feature in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[7][8] This structural unit can enhance the pharmacological properties of a molecule, including its binding affinity to biological targets and its pharmacokinetic profile.

This compound and its derivatives are utilized as chiral building blocks in the synthesis of a wide range of pharmaceuticals, including treatments for:

-

Viral Infections: Derivatives have been incorporated into HIV protease inhibitors.[1]

-

Cancer: The tetrahydrofuran moiety is found in some anticancer drugs.[9]

-

Diabetes: It is a component of certain hypoglycemic agents.[9]

The carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships (SAR).[7]

Role in Biological Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are not extensively documented, the broader class of tetrahydrofuran-containing drugs is known to interact with various biological targets, including G protein-coupled receptors (GPCRs).[10]

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[10][11] The binding of a ligand to a GPCR initiates a conformational change that triggers downstream signaling cascades. The tetrahydrofuran motif in a drug molecule can contribute to the specific binding interactions with the receptor, influencing the drug's efficacy and selectivity.

Caption: Conceptual diagram of a tetrahydrofuran-containing drug interacting with a GPCR.

Conclusion

This compound is a versatile and valuable chiral building block in modern organic synthesis. Its well-defined stereochemistry and functional group make it an important intermediate in the development of new pharmaceuticals. A thorough understanding of its properties, synthesis, and potential biological interactions is crucial for researchers and scientists working in drug discovery and development. Further exploration of its derivatives is likely to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]

- 3. (S)-Tetrahydro-3-furancarboxylic acid(168395-26-4) 1H NMR spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What can we learn from molecular dynamics simulations for GPCR drug design? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Tetrahydrofuran-3-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its stereodefined structure and versatile chemical handles make it an important intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of its nomenclature, physical and chemical properties, synthesis, and applications in drug discovery.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for this compound is crucial for effective literature searching and chemical sourcing.

| Identifier Type | Identifier |

| Systematic (IUPAC) Name | (3S)-Tetrahydrofuran-3-carboxylic acid |

| CAS Registry Number | 168395-26-4[1][2] |

| Common Synonyms | (S)-Tetrahydro-3-furoic acid[2] |

| (3S)-Oxolane-3-carboxylic acid[2] | |

| (3S)-Tetrahydro-3-furancarboxylic acid[2] | |

| 3-Furancarboxylic acid, tetrahydro-, (3S)-[2] |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₅H₈O₃[3] |

| Molecular Weight | 116.12 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 252.1 °C (predicted) |

| Density | 1.262 g/cm³ (predicted) |

| pKa | 4.33 (predicted) |

| ¹H NMR (Proton NMR) | A publicly available spectrum shows characteristic peaks for the tetrahydrofuran ring protons and the carboxylic acid proton.[1] |

| ¹³C NMR (Carbon NMR) | The carboxyl carbon typically appears in the 160-185 ppm range. The carbons of the tetrahydrofuran ring will have distinct shifts.[4] |

| Infrared (IR) Spectroscopy | Expected to show a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1750 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z 116. Fragmentation would likely involve the loss of the carboxyl group. |

Experimental Protocols

Representative Synthesis: Enantioselective Approach

One potential synthetic route could involve the following key steps:

-

Asymmetric Dihydroxylation: An appropriate unsaturated ester is subjected to asymmetric dihydroxylation to introduce the desired stereochemistry.

-

Cyclization: The resulting diol is then cyclized under acidic or basic conditions to form the tetrahydrofuran ring.

-

Hydrolysis: The ester functionality is hydrolyzed to yield the final this compound.

General Experimental Considerations:

-

Reaction Conditions: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent unwanted side reactions.

-

Purification: Purification of intermediates and the final product would typically be achieved by column chromatography on silica gel, and the final product could be further purified by recrystallization or distillation under reduced pressure.

-

Chiral Analysis: The enantiomeric excess (e.e.) of the final product would be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral auxiliary followed by analysis using standard chromatographic or spectroscopic methods.[7][8][9][10]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The spectrum of this compound would show distinct signals for the protons on the tetrahydrofuran ring, with their chemical shifts and coupling patterns providing information about their relative positions. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).[1]

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed in the characteristic downfield region (δ 170-185 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would be used to identify the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group.

Role in Drug Development

This compound is a chiral building block, meaning it is a pre-made, stereochemically pure molecule that is incorporated into a larger, more complex drug molecule. The use of such building blocks is a common strategy in modern drug discovery to ensure the final API has the correct three-dimensional structure, which is often critical for its biological activity and safety.

The following diagram illustrates the logical workflow of utilizing a chiral building block like this compound in a drug development pipeline.

This workflow highlights how a well-defined chiral building block is first synthesized and purified to ensure high enantiomeric purity. It is then incorporated into a larger molecule through a series of chemical reactions to produce the final API. This API then undergoes extensive preclinical and clinical testing before it can be approved as a marketed drug. The use of a chiral building block like this compound from an early stage helps to streamline the synthesis and avoid costly and difficult purification steps at later stages of development.

References

- 1. (S)-Tetrahydro-3-furancarboxylic acid(168395-26-4) 1H NMR [m.chemicalbook.com]

- 2. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. nmrs.io [nmrs.io]

- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrofuran synthesis [organic-chemistry.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

(S)-Tetrahydrofuran-3-carboxylic acid physical and chemical properties

An In-depth Technical Guide to (S)-Tetrahydrofuran-3-carboxylic Acid

Introduction

This compound, with the CAS Number 168395-26-4, is a chiral organic compound featuring a saturated five-membered tetrahydrofuran ring substituted with a carboxylic acid group at the 3-position.[1][2] The "(S)" designation indicates a specific stereochemical configuration, making it a valuable chiral building block in asymmetric synthesis.[2][3] This compound is of significant interest in medicinal chemistry and the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs) that require high enantiomeric purity.[2][3] Its utility stems from the combination of its cyclic ether structure and the reactive carboxylic acid functional group.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is typically a colorless to pale yellow or brown liquid.[1][2]

Table 1: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow, liquid | [2] |

| Molecular Formula | C₅H₈O₃ | [1][2][4] |

| Molecular Weight | 116.12 g/mol | [1][4] |

| Boiling Point | 252.1 °C (Predicted) | [1] |

| 128-129 °C at 13 mmHg | [5] | |

| Melting Point | 21 °C | [5] |

| Density | 1.262 g/cm³ (Predicted) | [1] |

| 1.214 g/mL at 25 °C | ||

| Flash Point | >230 °F (>110 °C) | |

| 113.2 °C | ||

| Refractive Index | n20/D 1.46 (lit.) | [5] |

Table 2: Chemical and Safety Properties

| Property | Value | Source |

| CAS Number | 168395-26-4 | [1] |

| pKa | 4.33 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in water | [5] |

| Storage Temperature | -20°C or 4°C | [1][4] |

| InChI Key | BOTREHHXSQGWTR-BYPYZUCNSA-N | [1] |

| SMILES | O1CC--INVALID-LINK--C1 | [1] |

| Hazard Codes | Xi (Irritant) | [1] |

| GHS Pictogram | GHS07 (Harmful) | [1][4] |

| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [1][4] |

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The carboxylic acid group allows for a range of chemical transformations.

-

Esterification and Amidation: The carboxylic acid moiety readily undergoes esterification with alcohols or amidation with amines to form the corresponding esters and amides. This reactivity is fundamental to its use in building more complex molecular architectures.[2]

-

Reduction: Like other carboxylic acids, it can be reduced to the corresponding primary alcohol, (S)-tetrahydrofuran-3-ylmethanol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane tetrahydrofuran complex (BH₃-THF).[6]

-

Chiral Building Block: Its primary application lies in its role as a chiral synthon. The defined stereocenter is incorporated into larger molecules, which is crucial in drug development where specific enantiomers often exhibit desired biological activity while others may be inactive or cause adverse effects.[2][3] It has been used in the synthesis of anti-tumor compounds and c-Met inhibitors.[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature. However, standard methodologies are employed for these measurements.

1. Determination of Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation (e.g., at 13 mmHg) is used to prevent decomposition.[5] The boiling point is then reported along with the pressure at which it was measured.

2. Determination of Density: Density is typically measured using a pycnometer or a digital density meter. A known volume of the substance is weighed at a specific temperature (e.g., 25 °C), and the density is calculated as mass per unit volume (g/mL or g/cm³).

3. Measurement of Optical Rotation: As a chiral compound, this compound rotates plane-polarized light. This property is measured using a polarimeter.

-

Protocol: A solution of the compound with a known concentration (c, in g/mL) is prepared in a suitable achiral solvent.

-

This solution is placed in a sample tube of a known path length (l, in decimeters).

-

Plane-polarized light (typically from a sodium D-line source, 589 nm) is passed through the sample.

-

The angle of rotation (α) of the light is measured by the polarimeter.

-

The specific rotation [α] is then calculated using the formula: [α] = α / (c * l) . The direction of rotation is designated as dextrorotatory (+) for clockwise or levorotatory (-) for counter-clockwise.[8][9]

4. pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as the base is added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Visualizations

Logical Relationship Diagram

Caption: Role as a chiral building block in synthesis.

Experimental Workflow: General Reduction Reaction

Caption: Workflow for the reduction of the carboxylic acid.

References

- 1. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]

- 2. CAS 168395-26-4: (S)-Tetrahydro-3-furancarboxylic acid [cymitquimica.com]

- 3. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. TETRAHYDRO-3-FUROIC ACID | 89364-31-8 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to (S)-Tetrahydrofuran-3-carboxylic Acid for Drug Development Professionals

(S)-Tetrahydrofuran-3-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its stereochemically defined structure and versatile functional groups make it an important intermediate for creating complex molecular architectures with high optical purity, a critical factor for the efficacy and safety of many modern drugs. This technical guide provides an overview of its chemical properties, synthesis, and applications relevant to researchers and professionals in drug development.

Core Molecular and Physical Properties

This compound, also known by synonyms such as (S)-Tetrahydro-3-furoic acid and (3S)-oxolane-3-carboxylic acid, possesses a well-defined set of physicochemical properties. These characteristics are fundamental for its use in synthetic chemistry, influencing reaction conditions, solubility, and purification methods.

| Property | Value | Citations |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.12 g/mol | [1][2][3] |

| CAS Number | 168395-26-4 | [3] |

| Appearance | Colorless to slight yellow liquid | [2][4] |

| Boiling Point | 128-129 °C at 13 mmHg | [4] |

| Density | ~1.209 g/mL at 25 °C | [4] |

| Solubility | Soluble in water, chloroform, and ethyl acetate | [4] |

Role in Pharmaceutical Synthesis

The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous natural products and FDA-approved drugs, valued for its ability to enhance hydrophilicity, metabolic stability, and biological activity. This compound, as a chiral precursor, is instrumental in the synthesis of complex molecules where specific stereochemistry is essential for therapeutic action.

Contemporary research highlights its application in the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are being explored for their potential as medicaments. The precise stereochemistry at the 3-position of the tetrahydrofuran ring is often critical for the biological activity of these compounds.

Experimental Protocols: Synthesis Pathways

The enantioselective synthesis of tetrahydrofuran derivatives is a key area of research. One common strategy involves the reduction of chiral lactone carboxylic acids. Below is a representative two-step protocol for the synthesis of a chiral tetrahydrofuran derivative from a corresponding lactone carboxylic acid, based on established methodologies.

Step 1: Reduction of Carboxylic Acid to Lactone Alcohol

This initial step selectively reduces the carboxylic acid group while preserving the lactone ring.

Materials:

-

2-(S)-lactone carboxylic acid

-

Borane dimethyl sulfide complex (BH₃·Me₂S)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

Procedure:

-

Dissolve the 2-(S)-lactone carboxylic acid (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0-4 °C using an ice bath.

-

Add borane dimethyl sulfide complex (BH₃·Me₂S, ~1.1 eq) dropwise to the stirred solution over a period of 20 minutes, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (~23 °C) and stir for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess borane complex by slowly adding methanol at low temperature.

-

Remove the solvents under reduced pressure to yield the crude lactone alcohol, which can be purified by flash chromatography.

Step 2: Reduction of Lactone Alcohol to Tetrahydrofuran Derivative

Further reduction of the lactone alcohol yields the target tetrahydrofuran derivative. This step would typically involve a stronger reducing agent or different reaction conditions to open and reduce the lactone ring.

Synthesis Workflow Visualization

The following diagram illustrates a generalized synthetic pathway from a chiral lactone precursor to a functionalized tetrahydrofuran derivative, highlighting the key transformations.

Caption: Synthetic pathway from a chiral lactone to a tetrahydrofuran derivative.

References

- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 2. Tetrahydrofuran synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of (S)-Tetrahydrofuran-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Tetrahydrofuran-3-carboxylic acid (Molecular Formula: C₅H₈O₃, Molecular Weight: 116.12 g/mol ). Due to the limited availability of complete, published experimental spectra for this specific compound in public databases, this document outlines the predicted spectroscopic characteristics based on fundamental principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of small organic molecules.

Predicted Spectroscopic Data

The chemical structure of this compound contains a tetrahydrofuran ring, a chiral center at the C3 position, and a carboxylic acid functional group. These features give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data are based on standard chemical shift values for tetrahydrofuran derivatives and carboxylic acids. Spectra are typically recorded in deuterated solvents such as Chloroform-d (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| H3 (CH-COOH) | 2.9 - 3.2 | Multiplet | 1H |

| H4 (CH₂) | 2.0 - 2.4 | Multiplet | 2H |

| H2, H5 (O-CH₂) | 3.7 - 4.1 | Multiplet | 4H |

Note: The protons on the tetrahydrofuran ring (H2, H3, H4, H5) form a complex spin system, and their signals are expected to be multiplets due to geminal and vicinal coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 170 - 180 |

| C3 (CH-COOH) | 40 - 50 |

| C4 (CH₂) | 25 - 35 |

| C2, C5 (O-CH₂) | 65 - 75 |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band due to strong hydrogen bonding and a prominent C=O stretching band.[1][2]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond | Intensity |

| Carboxylic Acid | 3300 - 2500 | O-H Stretch | Strong, Very Broad |

| Alkyl | 3000 - 2850 | C-H Stretch | Medium |

| Carbonyl | 1730 - 1700 | C=O Stretch | Strong, Sharp |

| Ether / Acid | 1320 - 1000 | C-O Stretch | Strong |

| Carboxylic Acid | 960 - 900 | O-H Bend | Medium, Broad |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of carboxylic acids typically shows a molecular ion peak, which may be weak, and characteristic fragmentation patterns.[3]

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment | Notes |

| 116 | [C₅H₈O₃]⁺• | Molecular Ion (M⁺•) |

| 99 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 71 | [M - •COOH]⁺ | Loss of carboxyl radical |

| 70 | [C₄H₆O]⁺• | Loss of formic acid (HCOOH) via rearrangement |

| 45 | [COOH]⁺ | Carboxyl fragment |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic acid like this compound.

NMR Sample Preparation and Analysis

-

Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR or 20-100 mg for ¹³C NMR.[4][5]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[5][6]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[4][5] Gentle vortexing or sonication can aid dissolution.

-

Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard : If the solvent residual peak is not used for calibration, add a small amount of an internal standard like TMS (for organic solvents).[5]

-

Analysis : Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity.[4] Finally, acquire the spectrum using appropriate pulse sequences.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the solid sample finely in an agate mortar.

-

Mixing : Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Mix and grind the two solids together thoroughly to ensure a homogenous mixture and reduce particle size.[7]

-

Pellet Formation : Transfer the powder to a pellet-forming die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.[7]

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction : The sample is typically introduced into the ion source after separation by Gas Chromatography (GC-MS) or as a pure compound via a direct insertion probe.[8] The sample must be volatile or thermally stable enough to be vaporized in the vacuum of the instrument.[9]

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and often induces extensive fragmentation.[8][10]

-

Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown chemical compound using the spectroscopic methods discussed.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Chirality and Enantiomeric Purity of (S)-Tetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. Its defined stereochemistry is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Therefore, the ability to accurately determine and control its enantiomeric purity is of paramount importance in drug development and manufacturing. This guide provides an in-depth overview of the synthesis, chiral properties, and analytical methodologies for assessing the enantiomeric purity of this compound.

Synthesis and Control of Chirality

The synthesis of enantiomerically pure this compound typically relies on starting from a readily available chiral precursor, a strategy often referred to as the "chiral pool" approach. This method leverages the inherent chirality of natural products to build the desired stereocenter.

A common precursor for the synthesis of the (S)-enantiomer is L-malic acid.[2] The synthetic strategy involves the reduction of the carboxylic acid functionalities and subsequent cyclization to form the tetrahydrofuran ring, preserving the stereochemistry at the key carbon atom.[2][3] The use of achiral starting materials followed by chiral resolution, where the racemic mixture is separated into individual enantiomers, is another viable but often less efficient strategy.[4][5]

dot

References

- 1. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]

- 2. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 3. SYNTHESIS OF ENANTIOMERICALLY PURE (S)-(+)-3-HYDROXYTETRAHYDROFURAN AND ITS R-ENANTIOMER FROM MALIC OR TARTARIC ACID | Semantic Scholar [semanticscholar.org]

- 4. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 5. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (S)-Tetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined structure is incorporated into various pharmacologically active molecules, making its efficient and enantiomerically pure synthesis a topic of significant interest. These application notes provide a summary of synthetic strategies and a detailed protocol for the preparation of this compound.

The enantioselective synthesis of 3-substituted tetrahydrofurans can be broadly approached through two main strategies: chiral pool synthesis and asymmetric catalysis . Chiral pool synthesis utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or carbohydrates, where the desired stereocenter is already established. Asymmetric catalysis, conversely, creates the chiral center from a prochiral substrate using a chiral catalyst or reagent.

Comparative Data of Enantioselective Methods

Various methods have been developed for the synthesis of chiral 3-substituted tetrahydrofuran derivatives. The following table summarizes key quantitative data from representative approaches, providing a comparative overview of their effectiveness.

| Starting Material | Method / Catalyst | Product | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Reference |

| Dihydro-3(2H)-furanone | Biocatalysis (Alcohol Dehydrogenase PED) | (S)-3-Hydroxytetrahydrofuran | 74.7 | 90% ee | [1] |

| L-Aspartic Acid | Chiral Pool Synthesis (Multi-step) | (S)-3-Amino Tetrahydrofuran HCl | High | >99% ee | [2][3] |

| γ,δ-Unsaturated Alcohols | Cu-catalyzed Henry Reaction / Iodocyclization | 2,5-Polysubstituted Tetrahydrofurans | High | Up to 97% ee | [4] |

| O-Alkynones | Ni-catalyzed Asymmetric Reductive Cyclization | Functionalized Chiral Tetrahydrofurans | Up to 99 | >99:1 er | [5] |

| γ-Hydroxy Alkenes | Palladium-catalyzed Cyclization | Substituted Tetrahydrofurans | N/A | Up to >20:1 dr | [6] |

Experimental Protocols

Protocol 1: Chiral Pool Synthesis of this compound from L-Aspartic Acid

This protocol outlines a plausible multi-step synthesis starting from the readily available and inexpensive chiral building block, L-aspartic acid. The key transformations involve the conversion of the amino group to a hydroxyl group, reduction of the carboxylic acids, and subsequent cyclization and oxidation to yield the target molecule. This route leverages the inherent stereochemistry of the starting material to ensure the desired (S)-configuration in the final product.[2][3]

Logical Workflow for Synthesis from L-Aspartic Acid

References

- 1. Enzymatic synthesis of (S)-3-hydroxytetrahydrofuran [swxzz.com]

- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 5. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Tetrahydrofuran synthesis [organic-chemistry.org]

(S)-Tetrahydrofuran-3-carboxylic Acid: A Versatile Chiral Building Block in Pharmaceutical Synthesis

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of a wide array of pharmaceutical agents. Its rigid tetrahydrofuran ring and the presence of a stereocenter at the C3 position make it an ideal scaffold for introducing chirality and specific spatial arrangements in target molecules, particularly in the development of antiviral and anticancer therapies.

Applications in Drug Synthesis

The primary application of this compound and its derivatives lies in the synthesis of antiviral drugs, most notably HIV protease inhibitors. It serves as a key component in the synthesis of Amprenavir and its prodrug Fosamprenavir , where the (3S)-tetrahydrofuranyl moiety is crucial for binding to the active site of the HIV protease enzyme. The tetrahydrofuran ring is known to enhance the potency of these inhibitors.[1][2][3]

Beyond HIV therapeutics, derivatives of this compound, such as (S)-3-hydroxytetrahydrofuran, are employed in the synthesis of kinase inhibitors for cancer therapy. For instance, it is a building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors.[4] The versatility of this chiral synthon also extends to the potential development of inhibitors for other viral diseases, including Hepatitis C.

Key Synthetic Transformations

This compound can be utilized in synthesis through two main strategies: direct functionalization of the carboxylic acid group or its conversion to other key intermediates, such as (S)-3-hydroxytetrahydrofuran.

Amide Bond Formation

The carboxylic acid moiety can be directly coupled with various amines to form amide bonds. This is a common strategy for incorporating the chiral tetrahydrofuran scaffold into a larger molecule. The activation of the carboxylic acid is typically achieved using standard coupling agents.

Activation of Carboxylic Acid for Amide Coupling

Caption: General workflow for amide bond formation.

Ester and Carbamate Formation

This compound can be reduced to (S)-3-hydroxytetrahydrofuran. This alcohol derivative is a key intermediate, particularly in the synthesis of Amprenavir, where it is used to form a carbamate linkage. The hydroxyl group is typically activated, for example, by reaction with N,N'-disuccinimidyl carbonate, to form a reactive intermediate that readily couples with an amine.[2][5][6]

Synthesis of Amprenavir Intermediate

Caption: Carbamate formation in Amprenavir synthesis.

Quantitative Data from Synthetic Applications

The following tables summarize quantitative data from various synthetic procedures utilizing this compound and its derivatives.

Table 1: Amide Coupling Reactions

| Carboxylic Acid Derivative | Amine | Coupling System | Solvent | Yield (%) | Reference |

| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (cat.) | Acetonitrile | 72 | [7] |

| General Carboxylic Acid | General Amine | EDC, HOBt, DIPEA | DMF or DCM | Good to Excellent | [8] |

Table 2: Synthesis of Amprenavir and Intermediates

| Starting Material | Reaction | Product | Yield (%) | Reference |

| (S)-3-hydroxytetrahydrofuran | Activation with N,N'-disuccinimidyl carbonate | (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate | Not specified | [5] |

| Activated (S)-3-hydroxytetrahydrofuran carbonate | Coupling with amine intermediate | Amprenavir precursor (127) | 85 | [2] |

| Amprenavir precursor (127) | Nitro group reduction | Amprenavir (98) | 90 | [2] |

| Amine (118) | Coupling with activated (S)-3-hydroxytetrahydrofuran | Amprenavir (98) | 50 (overall from 51) | [2] |

Experimental Protocols

Protocol 1: General Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid, such as this compound, with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask, add the this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7][8]

Protocol 2: Synthesis of (S)-3-Tetrahydrofuranyl-N-succinimidyl carbonate (Intermediate for Amprenavir)

This protocol outlines the activation of (S)-3-hydroxytetrahydrofuran, a derivative of this compound, to form a key intermediate for carbamate formation in the synthesis of Amprenavir.[5]

Materials:

-

(S)-3-hydroxytetrahydrofuran (1.0 equiv, e.g., 0.2 g, 2.3 mmol)

-

N,N'-Disuccinimidyl carbonate (DSC) (1.5 equiv, e.g., 0.9 g, 3.4 mmol)

-

Triethylamine (TEA) (3.0 equiv, e.g., 0.9 mL, 6.8 mmol)

-

Anhydrous Acetonitrile (e.g., 7 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a magnetically stirred solution of (S)-3-hydroxytetrahydrofuran in dry acetonitrile, add dry triethylamine followed by N,N'-disuccinimidyl carbonate at room temperature.

-

Stir the mixture for 4 hours.

-

Pour the reaction mixture into ethyl acetate.

-

Wash the ethyl acetate layer with saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the organic extract under reduced pressure to give the crude product, which can be further purified if necessary.[5] The resulting activated carbonate is then ready for coupling with the appropriate amine intermediate of Amprenavir.[2]

References

- 1. medkoo.com [medkoo.com]

- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]

- 6. US8877947B2 - Process for preparation of substantially pure fosamprenavir calcium and its intermediates - Google Patents [patents.google.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: (S)-Tetrahydrofuran-3-carboxylic Acid in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its stereochemically defined structure and versatile carboxylic acid functionality make it a crucial component in the development of various active pharmaceutical ingredients (APIs), particularly in the field of antiviral therapeutics. The tetrahydrofuran motif is present in numerous biologically active compounds, and utilizing a pre-functionalized, enantiomerically pure building block like this compound offers a significant advantage in streamlining synthetic routes and ensuring the stereochemical integrity of the final drug substance.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. The protocols focus on two primary transformations: the reduction to (S)-3-hydroxytetrahydrofuran, a key precursor for HIV protease inhibitors, and the esterification to its methyl ester, a common intermediate for further elaboration.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its conversion to (S)-3-hydroxytetrahydrofuran. This alcohol is a critical intermediate in the synthesis of several antiretroviral drugs, most notably the HIV protease inhibitors Amprenavir and its prodrug, Fosamprenavir.[1][2] In these drugs, the (S)-tetrahydrofuran-3-yl moiety is incorporated as a carbamate group, which plays a crucial role in the binding of the inhibitor to the HIV protease enzyme.

The general synthetic strategy involves the activation of the hydroxyl group of (S)-3-hydroxytetrahydrofuran, often as a carbonate, followed by coupling with the core amine structure of the drug molecule.[3]

Experimental Protocols

Reduction of this compound to (S)-3-hydroxytetrahydrofuran

The reduction of the carboxylic acid to the corresponding primary alcohol is a key transformation. Borane-dimethyl sulfide complex (BMS) is an effective and commonly used reagent for this purpose due to its high reactivity towards carboxylic acids.[4][5]

Reaction Scheme:

Caption: Reduction of this compound to (S)-3-hydroxytetrahydrofuran.

Protocol:

A general procedure for the reduction of a carboxylic acid to an alcohol using borane-dimethyl sulfide complex is as follows.[6][7]

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BMS, typically 10 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (approximately 10 volumes relative to the carboxylic acid).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane-dimethyl sulfide complex (BMS) (typically 1.0 - 1.5 eq) dropwise to the stirred solution. Caution: Hydrogen gas is evolved during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Stir the mixture for an additional 30 minutes at room temperature.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-3-hydroxytetrahydrofuran.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Quantitative Data:

While a specific literature value for the direct reduction of this compound was not identified, similar reductions of carboxylic acids to alcohols using BMS typically proceed in high yields.

| Parameter | Expected Value |

| Yield | > 85% |

| Purity | > 95% (after purification) |

Esterification of this compound

Esterification is a common transformation to protect the carboxylic acid or to activate it for further reactions. The following protocol describes the synthesis of methyl (S)-tetrahydrofuran-3-carboxylate.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. Amprenavir [drugfuture.com]

- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 5. Borane Reagents [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

Application Notes and Protocols: Derivatization of (S)-Tetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its tetrahydrofuran ring is a privileged scaffold found in numerous biologically active molecules, including several approved drugs. The carboxylic acid group offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides. These modifications are crucial for modulating physicochemical properties, improving pharmacokinetic profiles, and exploring structure-activity relationships (SAR) of potential drug candidates.

This document provides detailed application notes and protocols for the common derivatization reactions of the carboxylic acid group of this compound, including esterification, amidation, and conversion to the acid chloride.

Esterification of this compound

Ester derivatives are frequently synthesized to enhance cell permeability, mask polar groups, or develop prodrugs. The most common methods for esterification are the Fischer-Speier esterification and carbodiimide-mediated coupling reactions.

Fischer-Speier Esterification

This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. It is a straightforward and cost-effective method, particularly for simple, unhindered alcohols.[1][2]

Experimental Protocol: Synthesis of Methyl (S)-Tetrahydrofuran-3-carboxylate

-

To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to afford the desired methyl ester.

DCC/DMAP Mediated Esterification

For more sensitive or complex alcohols, dicyclohexylcarbodiimide (DCC) mediated esterification in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a mild and efficient alternative.

Experimental Protocol: Synthesis of tert-Butyl (S)-Tetrahydrofuran-3-carboxylate

-

Dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (10-20 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

-

Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Esterification Methods for Carboxylic Acids

| Method | Reagents | Typical Solvents | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Fischer-Speier | Alcohol, H₂SO₄ or HCl | Excess Alcohol | Reflux | 4-24 | 60-95[1] |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | DCM, THF | 0 to RT | 12-24 | 70-90 |

Amidation of this compound

Amide bond formation is one of the most important reactions in medicinal chemistry. (S)-Tetrahydrofuran-3-carboxamides are key components in various therapeutic agents. The synthesis of these amides typically requires the activation of the carboxylic acid using a coupling reagent.

Amidation using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions and racemization.[3]

Experimental Protocol: Synthesis of an (S)-Tetrahydrofuran-3-carboxamide using HATU

-

To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (10-20 volumes), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or crystallization.

Amidation using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is another widely used and cost-effective method for amide bond formation. HOBt acts as an additive to suppress side reactions and minimize racemization.

Experimental Protocol: Synthesis of an (S)-Tetrahydrofuran-3-carboxamide using EDC/HOBt

-

Dissolve this compound (1.0 eq), the desired amine (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF or DCM (10-20 volumes).

-

Cool the mixture to 0 °C.

-

Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up the reaction as described in the HATU protocol (Section 2.1, steps 5-6).

-

Purify the crude product by silica gel column chromatography or crystallization.

Table 2: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Additive | Base | Typical Solvents | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| HATU | None | DIPEA, TEA | DMF, DCM | RT | 2-12 | 80-95[3] |

| EDC | HOBt, HOAt | DIPEA, TEA, NMM | DMF, DCM | 0 to RT | 12-24 | 70-90 |

| DCC | HOBt | DIPEA, TEA | DCM, THF | 0 to RT | 12-24 | 70-85 |

Formation of (S)-Tetrahydrofuran-3-carbonyl Chloride

The acid chloride is a highly reactive derivative that can be readily converted to a variety of other functional groups, including esters and amides, often with high yields and short reaction times. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-3-carbonyl Chloride

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.

-

To this compound (1.0 eq), add thionyl chloride (2.0-3.0 eq) neat or in an inert solvent like DCM at 0 °C.

-

Add a catalytic amount of DMF (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (or stir at room temperature if using oxalyl chloride) for 1-3 hours.

-

Monitor the reaction by observing the cessation of gas evolution.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude (S)-Tetrahydrofuran-3-carbonyl chloride is often used immediately in the next step without further purification.

Visualizing Experimental Workflows

References

Application Notes and Protocols: Asymmetric Synthesis Using (S)-Tetrahydrofuran-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (S)-Tetrahydrofuran-3-carboxylic acid and its derivatives as versatile chiral building blocks in asymmetric synthesis. The inherent chirality and functionality of these compounds make them valuable starting materials for the synthesis of a wide range of complex molecules, including biologically active compounds such as antiviral nucleoside analogs and key intermediates for vitamin synthesis.

Synthesis of Chiral 2,2-Disubstituted Tetrahydrofuran Derivatives